molecular formula C21H22ClFN6O3S B11199387 1-(6-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11199387
M. Wt: 493.0 g/mol
InChI Key: YERIFJYCWRGFFR-UHFFFAOYSA-N
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Description

1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazolopyrimidine core, a piperidine ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate thioamide and halogenated pyrimidine derivatives under basic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the thiazolopyrimidine intermediate with 4-chloro-2-fluorophenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Piperidine Ring: The final step involves the coupling of the carbamoyl intermediate with N-ethylpiperidine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE
  • 1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-(6-{[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClFN6O3S

Molecular Weight

493.0 g/mol

IUPAC Name

1-[6-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C21H22ClFN6O3S/c1-2-24-19(31)12-4-3-7-28(9-12)21-27-18-17(33-21)20(32)29(11-25-18)10-16(30)26-15-6-5-13(22)8-14(15)23/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,24,31)(H,26,30)

InChI Key

YERIFJYCWRGFFR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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